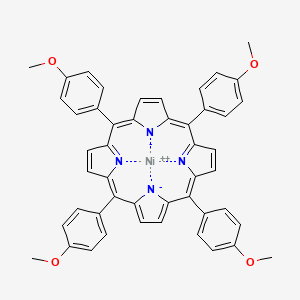
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
Overview
Description
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin complex where a nickel ion is coordinated to a porphyrin ring substituted with four methoxyphenyl groups. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Nickel(II) tetramethoxyphenylporphyrin is a metalloporphyrin compound Metalloporphyrins are known to interact with various biological targets due to their unique optical, electrochemical, and catalytic properties .
Mode of Action
It’s known that this compound can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . This suggests that it may interact with its targets by facilitating or enhancing these types of chemical reactions.
Biochemical Pathways
Given its catalytic properties, it’s plausible that this compound could influence various biochemical pathways involving oxidation reactions .
Result of Action
Given its role as a catalyst in oxidation reactions, it’s likely that this compound could influence cellular processes that involve these types of reactions .
Action Environment
The action of Nickel(II) tetramethoxyphenylporphyrin can be influenced by various environmental factors. For instance, one study showed that Nickel(II) tetramethoxyphenylporphyrin can be synthesized directly on a gold (111) surface under ultrahigh vacuum (UHV) conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of certain surfaces or specific environmental conditions .
Biochemical Analysis
Biochemical Properties
Nickel(II) tetramethoxyphenylporphyrin can interact with various enzymes, proteins, and other biomolecules. It can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . The nature of these interactions is primarily catalytic, with Nickel(II) tetramethoxyphenylporphyrin facilitating the biochemical reactions.
Cellular Effects
Nickel(II) tetramethoxyphenylporphyrin can have significant effects on various types of cells and cellular processes. For instance, it has been found that nickel ions can influence cell function by interacting with certain proteins involved in cell signaling pathways
Molecular Mechanism
The molecular mechanism of Nickel(II) tetramethoxyphenylporphyrin involves its interaction with biomolecules and its role in catalyzing biochemical reactions. It can bind to certain enzymes and proteins, potentially influencing their activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with a nickel salt, such as nickel(II) acetate, in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is often carried out under reflux conditions to ensure complete metallation of the porphyrin ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced back to the nickel(II) state.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands like ammonia.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while reduction typically regenerates the nickel(II) porphyrin .
Scientific Research Applications
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its photophysical properties are exploited in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of sensors and as a component in photovoltaic devices.
Comparison with Similar Compounds
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: The parent porphyrin without the nickel ion.
5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin: A similar porphyrin with hydroxyl groups instead of methoxy groups.
5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrin: A porphyrin with methoxycarbonyl groups.
Uniqueness: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is unique due to the presence of the nickel ion, which imparts distinct redox and catalytic properties. The methoxy groups on the phenyl rings also influence the compound’s electronic properties, making it different from other porphyrins with different substituents .
Properties
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHBQHMISDZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4NiO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


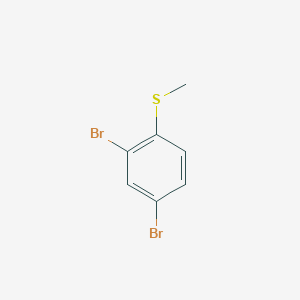

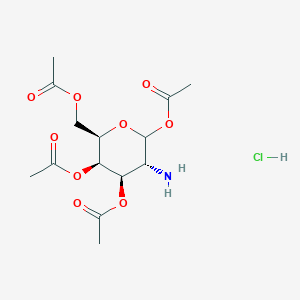

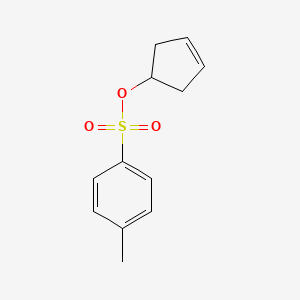
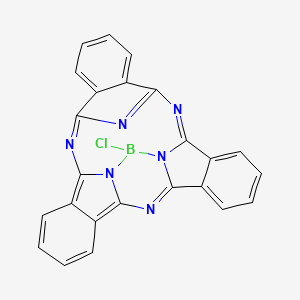
![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)
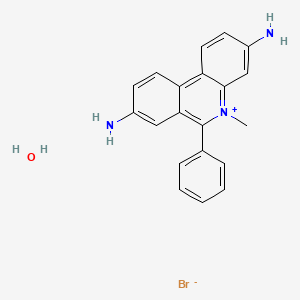
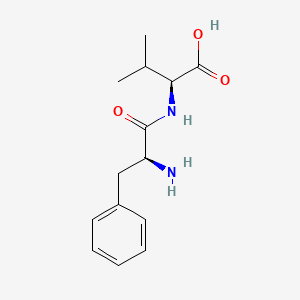
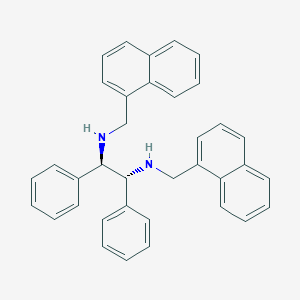
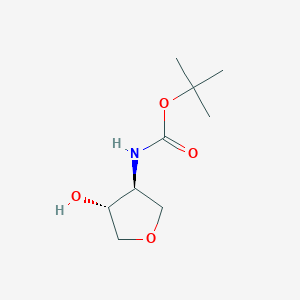
![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
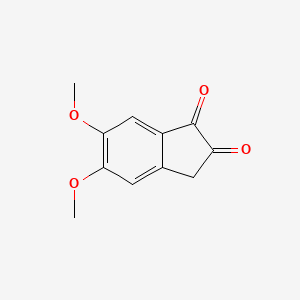
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B3068371.png)
